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Compound of Interest

Compound Name: 3-Iodo-4-methyl-1H-indole

CAS No.: 1360892-11-0

Cat. No.: B1407071

Get Quote

Part 1: Strategic Scaffold Optimization
The "Peri-Effect" Advantage
In the crowded landscape of indole-based therapeutics, 3-substituted 4-methylindole

derivatives represent a high-value, under-explored chemical space. Unlike the standard indole

scaffold, the introduction of a methyl group at the C4 position creates a unique steric and

electronic environment known as the peri-effect.

This interaction between the C4-methyl group and the C3-substituent imposes significant

conformational constraints, often forcing the C3-substituent out of coplanarity with the indole

ring. For drug developers, this offers two distinct advantages:

Metabolic Stability: The C4-methyl group sterically shields the C3 position, potentially

retarding metabolic oxidation.

Receptor Selectivity: The enforced torsion angle can lock the molecule into a bioactive

conformation that mimics specific alkaloid natural products (e.g., ergot alkaloids) more

effectively than the unsubstituted analog.
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Target Profile: Aryl Hydrocarbon Receptor (AhR) &
Oncology
Recent screening data identifies 4-methylindole derivatives as potent modulators of the Aryl

Hydrocarbon Receptor (AhR).[1] Unlike toxic dioxins, these "safer" modulators can fine-tune

immune responses and induce apoptosis in specific cancer cell lines without the severe

systemic toxicity associated with high-affinity AhR ligands.

Part 2: Comparative Screening Data
The following data summarizes the biological performance of 3-substituted 4-methylindole

derivatives compared to their unsubstituted (H) and isomeric (5-Me, 6-Me) counterparts.

Table 1: AhR Agonist Efficacy (Reporter Gene Assay)
Data normalized to TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) response.[1]

Compound
Scaffold

Substituent
(C3)

Relative
Efficacy
(E_max)

EC50 (µM)
Mechanism
Note

4-Methylindole -H (Parent) 134% 5.2

Hyper-agonist:

Exceeds TCDD

efficacy; unique

binding mode.

6-Methylindole -H 91% 12.1 Partial agonist.

Indole (Unsub) -H ~40% >50 Weak activity.

4-Me-Indole
-CH2-COOH

(Auxin)
65% 8.4

Moderate

activity; mimics

plant hormone

signaling.

4-Me-Indole -CH=N-NH-Ar 88% 2.1

Lead Candidate:

High potency

anticancer agent

(HeLa/MCF-7).
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Table 2: Antimicrobial Activity (MIC in µg/mL)
Comparison against Standard Antibiotics.

Derivative
S. aureus
(MRSA)

E. coli C. albicans
Cytotoxicity
(CC50)

4-Me-3-Indolyl-

Triazole
4.0 16.0 8.0 >100 µM (Safe)

Unsubstituted

Indolyl-Triazole
32.0 64.0 32.0 >100 µM

Ciprofloxacin

(Control)
0.5 0.25 N/A N/A

Fluconazole

(Control)
N/A N/A 2.0 N/A

Insight: The 4-methyl group significantly enhances lipophilicity (LogP increase ~0.5), improving

membrane permeability and potency against Gram-positive strains like MRSA.

Part 3: Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of 3-Substituted 4-Methylindoles
(Vilsmeier-Haack Route)
Objective: Functionalize C3 position while maintaining C4-methyl integrity.

Reagents: 4-Methylindole (1.0 eq), POCl3 (1.2 eq), DMF (5.0 eq).

Procedure:
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Cool DMF to 0°C in a round-bottom flask.

Add POCl3 dropwise (exothermic; maintain <5°C). Stir for 30 min to form the Vilsmeier

reagent.

Dissolve 4-methylindole in DMF and add slowly.

Heat to 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Critical Step: Hydrolyze with ice-cold 10% NaOH. The C4-methyl group provides steric

bulk; vigorous stirring is required for complete hydrolysis.

Validation: 1H NMR must show a singlet aldehyde peak at ~10.0 ppm and the distinct C4-

Methyl singlet at ~2.7 ppm.

Protocol B: AhR Luciferase Reporter Assay
Objective: Quantify receptor activation potential.

Cell Line: AZ-AHR (HepG2 cells stably transfected with DRE-Luciferase).

Seeding: 20,000 cells/well in 96-well white plates. Incubate 24h.

Treatment:

Dissolve compounds in DMSO. Final DMSO concentration <0.1%.

Positive Control: TCDD (10 nM).

Negative Control: DMSO vehicle.

Test: 4-Methylindole derivatives (0.1 µM – 100 µM).

Readout: Lyse cells after 24h. Add Luciferin substrate. Measure luminescence.

Normalization: Express data as % of TCDD response.

Part 4: Mechanistic Visualization
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Diagram 1: The AhR Activation Pathway by 4-
Methylindoles
This diagram illustrates how 4-methylindole derivatives bypass the standard metabolic

clearance to induce sustained AhR signaling, leading to downstream CYP1A1 expression and

apoptosis in cancer cells.
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Caption: Mechanism of Action: 4-Methylindole derivatives bind AhR, inducing nuclear

translocation and gene expression.[1] The 4-Me group enhances stability against rapid

metabolic clearance.

Diagram 2: Screening Workflow Logic
A decision tree for selecting high-value hits based on the screening data.
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Caption: Strategic Screening Workflow: A filter-based approach to identify safe, potent AhR

modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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